Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside

Description

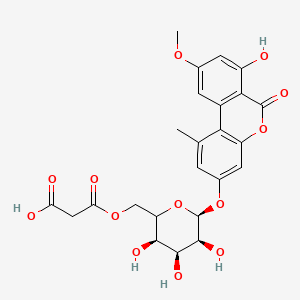

Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside (CAS: 1779520-71-6) is a secondary metabolite derived from the mycotoxin alternariol, a dibenzo-α-pyrone produced by Alternaria fungi. The compound features a methyl ether group at the C9 position and a β-D-glucopyranosyl unit at C3, further substituted with a malonyl group at the 6'-hydroxyl of the glucose moiety . Its molecular formula is C₂₄H₂₄O₁₃, with a molecular weight of 520.44 g/mol . This compound is primarily studied in the context of fungal contamination in food systems, though its pharmacological properties remain underexplored.

Properties

Molecular Formula |

C24H24O13 |

|---|---|

Molecular Weight |

520.4 g/mol |

IUPAC Name |

3-oxo-3-[[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methoxy]propanoic acid |

InChI |

InChI=1S/C24H24O13/c1-9-3-11(6-14-18(9)12-4-10(33-2)5-13(25)19(12)23(32)36-14)35-24-22(31)21(30)20(29)15(37-24)8-34-17(28)7-16(26)27/h3-6,15,20-22,24-25,29-31H,7-8H2,1-2H3,(H,26,27)/t15?,20-,21-,22-,24+/m0/s1 |

InChI Key |

HBTBCGUKSXLHLB-KVSRQYQNSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)COC(=O)CC(=O)O)O)O)O |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside typically involves multi-step organic reactions. The starting materials are usually simpler organic molecules that undergo a series of chemical transformations, including glycosylation and malonylation, under specific reaction conditions such as controlled temperature, pH, and the presence of catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve fermentation processes using fungal cultures. The fungi are cultivated under optimized conditions to maximize the yield of the desired secondary metabolite. The compound is then extracted and purified using techniques such as chromatography.

Chemical Reactions Analysis

Sulfation Precursor Formation

-

AME undergoes sulfation primarily at the 3-OH position by fungal sulfotransferases, forming alternariol-9-O-methyl ether-3-sulfate (C₁₅H₁₂O₇S) .

-

This reaction is critical for increasing the hydrophilicity of AME, enabling subsequent plant-mediated modifications .

Glucosylation in Plant Cells

-

Tobacco or tomato cells glucosylate the sulfated AME at the 7-OH position via UDP-glucosyltransferases, forming alternariol-9-O-methyl ether-3-sulfate-7-glucoside (C₂₁H₂₂O₁₃S) .

-

The β-configuration of the glucose unit is confirmed by NMR coupling constants (J = 7.8 Hz for H1′) and HMBC correlations .

Malonylation

-

The 6′-OH group of the glucose moiety is esterified with malonic acid, yielding the final malonyl-glucoside derivative (C₂₄H₂₄O₁₃) .

-

Malonylation enhances solubility and compartmentalization in plant vacuoles, reducing toxicity .

Structural Elucidation and Analytical Data

Key techniques used to characterize the compound include:

Metabolic Stability and Environmental Fate

-

The malonyl-glucoside conjugate is stable in plant tissues but can be hydrolyzed back to AME-3-sulfate by β-glucosidases in mammalian digestive systems, reactivating its toxicity .

-

In tomato fruits, the ratio of malonyl-glucoside to its precursor sulfates is ~30:70, indicating partial conversion efficiency .

Comparative Reactivity with Analogues

| Compound | Modification Sites | Molecular Formula |

|---|---|---|

| Alternariol-3-sulfate-9-glucoside | 3-sulfate, 9-glucose | C₂₀H₂₀O₁₃S |

| Alternariol-9-sulfate-3-glucoside | 9-sulfate, 3-glucose | C₂₀H₂₀O₁₃S |

| Alternariol-9-methylether-3-malonyl-glucoside | 3-sulfate, 7-glucose, 6′-malonyl | C₂₄H₂₄O₁₃ |

Data from highlight positional isomerism and the impact of malonylation on molecular weight and polarity.

Synthetic and Biotechnological Implications

Scientific Research Applications

Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside has various scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

Biology: Investigated for its role in fungal metabolism and its effects on other organisms.

Medicine: Explored for potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of bio-based products and materials.

Mechanism of Action

The mechanism of action of Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways can vary depending on the context of its application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Malonyl-Glucosides

*†Estimated based on core structure and substituents; *Inferred from structural data.

Key Structural Differences

Core Aglycone: Alternariol derivatives feature a dibenzo-α-pyrone backbone, distinct from anthraquinones (physcion), anthocyanidins (cyanidin), flavonols (kaempferol), or terpenoids (β-ionone) . The methyl ether at C9 in Alternariol-9-methylether is unique to mycotoxins, absent in plant-derived analogs .

Substitution Patterns :

- Malonyl attachment occurs consistently at the 6-OH of glucose across compounds, but glycosylation positions vary (e.g., C3 in Alternariol vs. C8 in physcion) .

- Anthocyanins like cyanidin-3-(6-malonyl)-glucoside carry a positive charge on the aglycone, influencing UV-Vis absorption and antioxidant capacity .

Molecular Weight and Formula :

- This compound (C₂₄H₂₄O₁₃) shares similar molecular weights with cyanidin derivatives but differs in oxygen content due to aglycone variations .

Analytical Detection and Challenges

- HPLC-MS: All compounds are identified using reverse-phase HPLC coupled with mass spectrometry. The malonyl group introduces diagnostic fragmentation ions (e.g., neutral loss of 86 Da corresponding to malonyl) .

- Differentiation Challenges : Isomeric malonyl-glucosides (e.g., 3''- vs. 6''-malonyl) require high-resolution MS/MS or NMR for unambiguous identification, as seen in cyanidin derivatives .

Biological Activity

Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside is a derivative of alternariol, a mycotoxin produced by various species of the genus Alternaria. This compound has garnered attention due to its diverse biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 520.44 g/mol

- CAS Number : 1779520-72-7

This compound features a dibenzo-α-pyrone skeleton, which is characteristic of many mycotoxins produced by Alternaria species.

Antimicrobial Activity

Research indicates that Alternariol-9-methylether exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results are summarized in Table 1.

| Test Organism | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|

| A. tumefaciens | 75.0 | 38.07 ± 2.78 |

| B. subtilis | 50.0 | 22.83 ± 1.06 |

| P. lachrymans | 25.0 | 16.00 ± 0.30 |

| R. solanacearum | 75.0 | 38.27 ± 1.80 |

| S. haemolyticus | 37.5 | 19.90 ± 1.62 |

| X. vesicatoria | 75.0 | 31.99 ± 1.34 |

The compound demonstrated lower IC50 values compared to conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Cytotoxic and Genotoxic Effects

Alternariol and its derivatives have been studied for their cytotoxic effects on human cells, particularly enterocytes and hepatocytes. A recent study found that:

- Cytotoxicity : Alternariol and its derivatives exhibited significant cytotoxicity at concentrations above , affecting cell viability in human intestinal cell lines .

- Genotoxicity : The compounds were shown to induce reactive oxygen species (ROS), contributing to their toxicity and potential mutagenic effects .

Estrogenic Activity

Alternariol-9-methylether has been reported to exhibit estrogenic activity, albeit weaker than that of other mycotoxins like zearalenone (ZEN). This activity is significant as it suggests potential implications for endocrine disruption and related health issues:

- Estrogen Receptor Interaction : The compound acts as a substrate for estrogen receptors, indicating possible involvement in hormone-related biological pathways .

Antinematodal Activity

Additionally, the compound has shown antinematodal activity against nematodes such as Caenorhabditis elegans and Bursaphelenchus xylophilus, with IC50 values of and , respectively . This suggests potential applications in agricultural pest management.

Study on Antimicrobial Efficacy

In a detailed investigation, the antimicrobial efficacy of Alternariol-9-methylether was assessed against multiple pathogens in vitro:

- Methodology : Broth dilution and spore germination assays were employed.

- Findings : The compound displayed strong antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics in some cases .

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of Alternariol derivatives:

Q & A

Q. What analytical methods are optimal for identifying and quantifying Alternariol-9-methylether-3-β-D-(6'-malonyl)-glucoside in plant matrices?

Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For identification, compare retention times and MS/MS fragmentation patterns with reference standards or literature data. Quantification requires calibration curves using purified standards. For example, in phenolic compound analysis, MS/MS spectra for malonyl glucosides show characteristic neutral losses of malonyl (86 Da) and glucoside (162 Da) groups . Ultra-performance liquid chromatography (UPLC) with diode array detection (DAD) and quadrupole time-of-flight (QToF) MS enhances resolution for structurally similar compounds, as demonstrated in lettuce polyphenol profiling .

Q. How does the malonyl group influence the stability and solubility of Alternariol-9-methylether-3-β-D-glucoside derivatives?

Methodological Answer: The malonyl group increases hydrophilicity but may reduce thermal stability. To assess stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions. For example, anthocyanins with malonyl substituents degrade faster under alkaline conditions due to ester hydrolysis . Solubility can be measured via saturation shake-flask assays, comparing malonylated vs. non-malonylated analogs in solvents like water, ethanol, and dimethyl sulfoxide (DMSO) .

Q. What extraction protocols maximize recovery of malonyl glucosides from complex plant tissues?

Methodological Answer: Use acidified methanol (e.g., 70% methanol with 0.1% formic acid) to stabilize labile malonyl groups. Solid-phase extraction (SPE) with C18 cartridges effectively removes non-polar interferents. For anthocyanin-rich tissues, cold extraction (4°C) minimizes enzymatic degradation . Validation via spike-and-recovery experiments with internal standards (e.g., deuterated analogs) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies of Alternariol-9-methylether-3-β-D-(6'-malonyl)-glucoside?

Methodological Answer: Discrepancies often arise from differences in bioavailability and metabolism. To address this:

- Perform pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption and tissue distribution.

- Use gut microbiome models to evaluate microbial deglycosylation or malonyl group hydrolysis, which may alter bioactivity .

- Validate in vitro findings with transgenic models (e.g., knockouts of metabolic enzymes) to isolate compound-specific effects .

Q. What synthetic strategies are effective for producing malonyl glucoside derivatives with site-specific modifications?

Methodological Answer: Chemoenzymatic synthesis is preferred for regioselectivity. For example:

- Use glycosyltransferases (e.g., UGT78K6) to attach glucose to the aglycone.

- Employ malonyl-CoA-dependent acyltransferases (e.g., AtMAT) for malonylation at the 6'-O position of glucose.

- Protect reactive hydroxyl groups with benzylidene or tert-butyldimethylsilyl (TBS) groups during chemical synthesis to prevent undesired side reactions .

Q. How do malonyl glucosides interact with enzymatic targets like α-glucosidase, and what computational tools validate these interactions?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes by simulating interactions between the malonyl glucoside and the enzyme’s active site. For α-glucosidase inhibition, quercetin-7-O-(6''-malonyl)glucoside showed a binding energy of −10.3 kcal/mol, correlating with strong inhibitory activity . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What metabolomic approaches elucidate the biosynthetic pathways of Alternariol-9-methylether-3-β-D-(6'-malonyl)-glucoside in planta?

Methodological Answer: Combine stable isotope labeling (e.g., ¹³C-glucose tracing) with high-resolution MS to track precursor incorporation into the malonyl glucoside. Transcriptomic co-expression analysis identifies candidate genes (e.g., cytochrome P450s, acyltransferases) linked to biosynthesis. For example, in hawthorn, flavonoid biosynthesis genes (e.g., F3'H, UGT) were upregulated in high-polyphenol cultivars .

Q. How do environmental stressors (e.g., UV exposure, nutrient deficiency) alter the accumulation of malonyl glucosides in plant tissues?

Methodological Answer: Controlled stress experiments with factorial designs (e.g., varying UV intensity, nitrogen levels) followed by LC-MS quantification reveal dose-dependent responses. In barley, anthocyanin malonyl glucosides peaked at 35 days post-flowering under high-light stress, linked to ROS scavenging . Use RNA-seq to correlate stress-induced expression of biosynthetic genes (e.g., PAL, CHS) with metabolite levels .

Data Analysis and Contradiction Resolution

Q. How can researchers address inconsistencies in reported α-glucosidase inhibition potencies of malonyl glucosides?

Methodological Answer: Standardize assay conditions (e.g., pH 6.8, 37°C) and enzyme sources (e.g., recombinant human vs. rat intestinal α-glucosidase). Compare IC₅₀ values using a common substrate (e.g., p-nitrophenyl-α-D-glucopyranoside). For example, quercetin-7-O-(6''-malonyl)glucoside showed higher inhibition (IC₅₀ = 12 µM) than non-malonylated analogs due to enhanced hydrogen bonding .

Q. What strategies differentiate isomeric malonyl glucosides (e.g., 3''- vs. 6''-malonyl) in complex mixtures?

Methodological Answer: Ion mobility spectrometry (IMS) coupled with LC-MS separates isomers based on collision cross-section differences. Nuclear magnetic resonance (NMR) analysis of purified fractions confirms substitution patterns: 6''-malonyl glucosides exhibit distinct ¹H-NMR shifts (δ 3.7–3.9 ppm) for the glucose H-6 protons adjacent to the malonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.